molecular formula C43H59N11O8 B12107560 H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2

Cat. No.: B12107560
M. Wt: 858.0 g/mol
InChI Key: DFVDAPIKHGDEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This particular sequence includes both L- and D- forms of amino acids, which can influence its stability, bioavailability, and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) and then coupled to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids (e.g., Fmoc) are removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA), which also removes side-chain protecting groups.

Industrial Production Methods

For industrial-scale production, automated peptide synthesizers are employed to ensure high efficiency and reproducibility. These machines automate the coupling and deprotection cycles, allowing for the rapid synthesis of large quantities of peptides. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder.

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2: has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 depends on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The presence of D-amino acids can enhance the peptide’s stability and resistance to enzymatic degradation, potentially increasing its efficacy.

Comparison with Similar Compounds

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2: can be compared to other peptides with similar sequences or functions:

    H-Tyr-Gly-Gly-Phe-Leu-Arg-Phe-NH2: A similar peptide without D-amino acids, which may have different stability and bioactivity profiles.

    H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Phe-OH: A variant with a free carboxyl group instead of an amide, which can affect its solubility and interaction with biological targets.

The uniqueness of This compound lies in its specific sequence and the inclusion of D-amino acids, which can confer distinct properties compared to peptides composed solely of L-amino acids.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H59N11O8/c1-26(2)20-34(41(61)52-32(14-9-19-48-43(46)47)40(60)53-33(38(45)58)22-27-10-5-3-6-11-27)54-42(62)35(23-28-12-7-4-8-13-28)51-37(57)25-49-36(56)24-50-39(59)31(44)21-29-15-17-30(55)18-16-29/h3-8,10-13,15-18,26,31-35,55H,9,14,19-25,44H2,1-2H3,(H2,45,58)(H,49,56)(H,50,59)(H,51,57)(H,52,61)(H,53,60)(H,54,62)(H4,46,47,48)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVDAPIKHGDEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H59N11O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

858.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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